molecular formula C7H10O B11993121 (1S,2R)-2-ethynylcyclopentan-1-ol

(1S,2R)-2-ethynylcyclopentan-1-ol

Cat. No.: B11993121
M. Wt: 110.15 g/mol
InChI Key: JRZIIUSKYKGRDH-BQBZGAKWSA-N
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Description

(1S,2R)-2-ethynylcyclopentan-1-ol is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound features a cyclopentane ring with an ethynyl group and a hydroxyl group attached to the first and second carbon atoms, respectively. The stereochemistry is specified as (1S,2R), indicating the spatial arrangement of these substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-ethynylcyclopentan-1-ol can be achieved through several methodsThis can be accomplished using reagents like lithium acetylide or ethynylmagnesium bromide under controlled conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-ethynylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.

    Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

    Oxidation: (1S,2R)-2-ethynylcyclopentanone.

    Reduction: (1S,2R)-2-ethynylcyclopentane.

    Substitution: (1S,2R)-2-azidocyclopentan-1-ol or (1S,2R)-2-cyanocyclopentan-1-ol.

Scientific Research Applications

(1S,2R)-2-ethynylcyclopentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-ethynylcyclopentan-1-ol involves its interaction with specific molecular targets, depending on its application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site and influencing the enzyme’s activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, affecting the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-ethynylcyclopentan-1-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in the synthesis of pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1S,2R)-2-ethynylcyclopentan-1-ol

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m0/s1

InChI Key

JRZIIUSKYKGRDH-BQBZGAKWSA-N

Isomeric SMILES

C#C[C@H]1CCC[C@@H]1O

Canonical SMILES

C#CC1CCCC1O

Origin of Product

United States

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